3-Hydroxy-2-methoxy-2-methylpropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

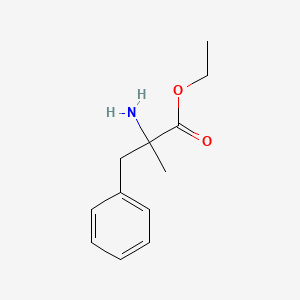

3-Hydroxy-2-methoxy-2-methylpropanoic acid is a chemical compound with the molecular formula C5H10O4 . It has a molecular weight of 134.13 .

Molecular Structure Analysis

The InChI code for this compound is1S/C5H10O4/c1-5(3-6,9-2)4(7)8/h6H,3H2,1-2H3,(H,7,8) . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is an oil at room temperature . It has a molecular weight of 134.13 .Wissenschaftliche Forschungsanwendungen

Bio-production of 3-Hydroxypropanoic Acid

3-Hydroxypropanoic acid (3-HP) is a valuable platform chemical with a wide range of industrial applications, including the production of acrylic acid, bioplastics, and many derivatives. It can be produced from renewable resources through metabolic engineering and synthetic biology in cell factories like Escherichia coli and Saccharomyces cerevisiae. Advances in this area include introducing heterologous pathways, optimizing gene expression, and fermentation conditions to improve 3-HP yields and titers for industrial use (Jers et al., 2019).

Green Chemistry Approaches

A green approach to producing chemical building blocks emphasizes eco-sustainable processes. 3-Hydroxypropanoic acid, as a potential building block, can be obtained through catalytic chemical methods, highlighting the advances in environmentally friendly processes leading to its production. This emphasizes the importance of sustainable methods in chemical synthesis (Pina et al., 2011).

Genetic Engineering for Chemical Production

Genetic engineering of Bacillus subtilis for the bioconversion of glycerol into 3-HP showcases the potential of microbial platforms for producing biomass-derivable chemicals. This approach involves overexpressing specific biosynthetic pathways to achieve higher titers of 3-HP, demonstrating the feasibility of microbial strains for commercial chemical production (Kalantari et al., 2017).

Enzymatic Synthesis and Optimization

The biocatalytic synthesis of intermediates for methacrylic acid production involves the enzymatic aldol addition of propanal to formaldehyde. This process is optimized through kinetic modeling and reactor selection, highlighting the role of enzymes in synthesizing commercially relevant chemicals efficiently (Česnik et al., 2019).

Chemical-Catalytic Production Methods

An efficient, chemical-catalytic approach to producing 3-hydroxypropanoic acid involves the oxidation of biomass-derived levulinic acid. This method showcases the potential for high-yield production of HPA, a precursor to acrylic acid, through selective oxidation under specific conditions (Wu et al., 2015).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H315, H318, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 . These codes refer to specific safety precautions that should be taken when handling the compound.

Eigenschaften

IUPAC Name |

3-hydroxy-2-methoxy-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-5(3-6,9-2)4(7)8/h6H,3H2,1-2H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRATYJKCJCIUCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(4-Methoxyphenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2738229.png)

![7-(4-Fluorostyryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2738231.png)

![N-[4-[4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2738234.png)

![(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2738235.png)

![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2738236.png)

![N-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-2-phenylbutanamide](/img/structure/B2738241.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2738242.png)

![N-Cyclohexyl-2-[6-(4-fluoro-phenyl)-pyridazin-3-ylsulfanyl]-acetamide](/img/structure/B2738244.png)